molecular formula C19H22N4O B10969590 1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea

1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea

Cat. No.: B10969590
M. Wt: 322.4 g/mol
InChI Key: JOXNYXHBVZXYNP-UHFFFAOYSA-N
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Description

1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a butyl group, a naphthalen-1-ylmethyl group, and a pyrazol-3-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Attachment of the naphthalen-1-ylmethyl group: This step involves the alkylation of the pyrazole ring with a naphthalen-1-ylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the urea moiety: The final step involves the reaction of the substituted pyrazole with butyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or naphthalene rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-yl]urea
  • 1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]urea

Uniqueness

1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea is unique due to the specific positioning of the substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interaction profiles with molecular targets compared to similar compounds.

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

1-butyl-3-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]urea

InChI

InChI=1S/C19H22N4O/c1-2-3-12-20-19(24)21-18-11-13-23(22-18)14-16-9-6-8-15-7-4-5-10-17(15)16/h4-11,13H,2-3,12,14H2,1H3,(H2,20,21,22,24)

InChI Key

JOXNYXHBVZXYNP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=NN(C=C1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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